Fluorine-Mediated Halogen Bond Distance vs. Chlorine Analog in PYCR1 Crystal Structures
In X‑ray crystal structures of PYCR1 co‑crystallized with fragment hits, the 7‑fluoro substituent of 7‑fluoro‑2‑oxo‑1,2,3,4‑tetrahydroquinoline‑6‑carboxylic acid (compound 22) forms a hydrogen/halogen bond with Thr238 at a distance of 2.4 Å. In contrast, the ortho‑chlorine substituent of compound 2 (2‑chloro‑5‑(2‑oxoimidazolidin‑1‑yl)benzoic acid) interacts with hydrogen‑bond acceptors at a longer distance of 3.0 Å [1]. The shorter fluorine‑mediated contact suggests a tighter electrostatic interaction geometry that is unique to the 7‑fluoro substitution pattern.
| Evidence Dimension | Halogen bonding distance to protein residue |
|---|---|
| Target Compound Data | F···Thr238: 2.4 Å (compound 22) |
| Comparator Or Baseline | Cl···acceptor: 3.0 Å (compound 2: 2‑chloro‑5‑(2‑oxoimidazolidin‑1‑yl)benzoic acid) |
| Quantified Difference | Δ = −0.6 Å (20% shorter halogen bond for fluorine) |
| Conditions | X‑ray crystallography; PYCR1 enzyme co‑crystallized with fragment; resolution 1.95 Å (PDB 8TCY) for compound 22; resolution 2.00 Å (PDB 8TCU) for compound 2 |
Why This Matters
The shorter fluorine‑mediated halogen bond may be exploited as a structure‑guided design handle to tune fragment binding geometry without introducing the inhibitory activity observed for the chlorine analog, which is valuable when selecting a crystallographic probe or non‑inhibitory control.
- [1] Meeks KR, Ji J, Protopopov MV, Tarkhanova OO, Moroz YS, Tanner JJ. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. J Chem Inf Model. 2024;64(5):1704-1718. doi:10.1021/acs.jcim.3c01879 View Source
